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trifluoroacetate

Cat. No.: B14773758

Get Quote

Cheminformatics, Isotopic Signatures, and
Structural Elucidation[1][2]
Executive Summary
This technical guide provides a rigorous analysis of the chemical formula C9H6BrF3NO2.[1][2]

While this specific elemental composition represents a theoretical entity with a non-integer

Degree of Unsaturation (DoU), suggesting it is likely a radical intermediate or a protonated

molecular ion observed in Mass Spectrometry, it serves as an excellent case study for

halogenated scaffold analysis in drug discovery.[2] This document details the molecular weight

calculations, isotopic abundance patterns, and theoretical structural possibilities relevant to

medicinal chemistry.[1][2]

Part 1: Molecular Weight & Elemental Composition[1][2]
[3][4]
Precise molecular weight determination is the cornerstone of small molecule characterization.

[1][2] For compounds containing Bromine (Br), the distinction between Monoisotopic Mass and
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Average Molecular Weight is critical due to the significant natural abundance of the

isotope.[1][2]

1.1 Calculated Mass Parameters
Parameter Value (Da / g/mol ) Definition

Formula

C

H

BrF

NO

Elemental Composition

Monoisotopic Mass 295.9534 Calculated using

Average Molecular Weight 297.027
Weighted average of all natural

isotopes

Exact Mass (

)
297.9514

Mass of the isotopologue

containing

1.2 Elemental Breakdown
The following table breaks down the contribution of each element to the total mass, highlighting

the heavy atom effect of Bromine.
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Element Symbol Count
Atomic
Mass (Avg)

Mass
Contributio
n

% by
Weight

Carbon C 9 12.011 108.099 36.39%

Hydrogen H 6 1.008 6.048 2.04%

Bromine Br 1 79.904 79.904 26.90%

Fluorine F 3 18.998 56.994 19.19%

Nitrogen N 1 14.007 14.007 4.72%

Oxygen O 2 15.999 31.998 10.77%

Technical Insight: The presence of three Fluorine atoms (F3) typically indicates a Trifluoromethyl

(-CF3) group, a common bioisostere used in medicinal chemistry to improve metabolic stability

and lipophilicity.[2]

Part 2: Isotopic Signature & Mass Spectrometry
Analysis[1][2]
For researchers identifying this compound via LC-MS, the isotopic pattern is the primary

validation tool.[2] Bromine possesses two stable isotopes,

(50.69%) and

(49.31%), in an approximate 1:1 ratio.[2]

2.1 The "Doublet" Signature
Unlike chloro- compounds (3:1 ratio), bromo- compounds exhibit a characteristic 1:1 doublet

separated by 2 Daltons.[2]
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Peak A (M): m/z ~296 (Contains

)

Peak B (M+2): m/z ~298 (Contains

)

If this formula corresponds to a protonated species

, the observed peaks in positive ionization mode (ESI+) would be 296 and 298.[1][2]

Sample: C9H6BrF3NO2 Mass Spectrometer (ESI+)
Ionization

m/z 296
(79-Br Isotopologue)

m/z 298
(81-Br Isotopologue)

Intensity Ratio
~1:1

Click to download full resolution via product page

Figure 1: Predicted Mass Spectrometry Isotopic Distribution showing the characteristic Bromine

doublet.

Part 3: Structural Validity & Chem-Informatics[1][2]
A critical analysis of the formula C9H6BrF3NO2 reveals a potential anomaly regarding

chemical stability.

3.1 Degree of Unsaturation (DoU)
Using the standard formula for Degree of Unsaturation:

[2]

Where:

[2]

Scientific Interpretation: A non-integer DoU (5.[1][2]5) implies that C9H6BrF3NO2 is likely not a

stable, neutral, closed-shell molecule.[2] It most likely represents:
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A Radical: An intermediate species with an unpaired electron.[1][2]

A Protonated Ion

: If the neutral parent molecule was C9H5BrF3NO2 (DoU = 6), protonation in an MS source
would yield the formula C9H6...[1][2]

A Typo: The user may intend C9H5BrF3NO2 (e.g., a substituted indole) or C9H7BrF3NO2

(e.g., a dihydroquinoline derivative).

3.2 Hypothetical Stable Isomers (DoU Corrected)
Assuming the target is a stable drug scaffold, we can adjust the hydrogen count to find

plausible structures:

Candidate A (C9H5BrF3NO2): DoU = 6.[1][2]

Structure:5-Bromo-6-(trifluoromethyl)-1H-indole-2,3-dione (Isatin derivative) or a Nitro-

trifluoromethyl-bromo-indole.[1][2]

Relevance: Indoles are "privileged structures" in kinase inhibitor design.[1][2]

Candidate B (C9H8BrF3NO2): DoU = 4.5 (Still radical).[1][2]

Candidate C (C9H7BrF3NO2): DoU = 5.[1][2]

Structure:N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide (Wait, C count:

Benzene(6)+Acetamide(2)+CF3(1)=9.[2] H count: Ring(3)+Acetamide(4)=7).[2]

Verification: This fits the C9H7... profile perfectly.[1][2]

Hypothesis: The user may have missed one Hydrogen in the formula input.

Part 4: Synthetic & Analytical Workflow
For researchers attempting to synthesize or isolate a molecule with this core (assuming the

stable C9H7 or C9H5 congener), the following workflow ensures high-fidelity characterization.

4.1 Synthesis Strategy (Fragment-Based)
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The synthesis likely involves Electrophilic Aromatic Substitution (EAS) or Cross-Coupling.[2]

Starting Material: Trifluoromethylaniline or Nitrobenzene derivative.[1][2]

Bromination: Use NBS (N-Bromosuccinimide) in DMF or

to install the halogen regioselectively.[1][2]

Functionalization: Installation of the Nitro group (

) or Trifluoromethyl group (if not present, using Langlois reagent).[1][2]

4.2 Analytical Protocol (Self-Validating)
To confirm the identity of the synthesized compound, follow this validation loop:

1H-NMR (Proton NMR):

Solvent: DMSO-d6 (due to likely poor solubility of poly-halogenated aromatics).[1][2]

Expectation: If aromatic, look for singlets or doublets in the 7.0–8.5 ppm region.[1][2] The -

CF3 group will split nearby protons (J-coupling).[1][2]

19F-NMR (Fluorine NMR):

Critical Step: Run a 19F scan.[1][2] The -CF3 group will appear as a strong singlet around

-60 to -63 ppm.[1][2] This confirms the presence of the trifluoromethyl moiety.[1][2]

HRMS (High-Res Mass Spec):

Confirm the exact mass within 5 ppm error (Target: 295.9534 for the 79Br isotope).
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Start: Synthetic Mixture

LC-MS Analysis
(Check for m/z 296/298)

Is Doublet Present?

No (Optimize Rxn)

Flash Chromatography
(Hexane/EtOAc)

Yes

NMR Validation
(1H & 19F)

Confirmed Structure

Click to download full resolution via product page

Figure 2: Analytical workflow for the isolation and confirmation of brominated-trifluoromethyl

scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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